7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE
CAS No.: 892266-09-0
Cat. No.: VC11894695
Molecular Formula: C24H34N4O3
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892266-09-0 |
|---|---|
| Molecular Formula | C24H34N4O3 |
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | 7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31) |
| Standard InChI Key | UNYWKDXJKDGFIN-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O |
Introduction
The compound 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE is a quinazolinedione derivative, which belongs to a class of compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. Quinazolines are heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring, and their derivatives have been extensively studied in medicinal chemistry for their potential therapeutic applications.
Synthesis and Preparation
The synthesis of quinazolinediones typically involves condensation reactions between anthranilic acid derivatives and appropriate carbonyl compounds. For 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE, the synthesis might involve a multi-step process starting with the preparation of the quinazolinedione core, followed by the introduction of the pentyl and cyclohexylpiperazinocarbonyl groups through appropriate coupling reactions.
Biological Activities
Quinazolinediones are known for their diverse biological activities, including anticancer, antiviral, and antibacterial effects. The specific biological activity of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE would depend on its ability to interact with specific biological targets, such as enzymes or receptors. The presence of a cyclohexylpiperazinocarbonyl group may enhance its interaction with certain protein targets.
Research Findings and Potential Applications
While specific research findings on 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE are not detailed in the available literature, quinazolinediones in general have shown promise in drug discovery. For example, quinazoline derivatives have been explored as anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases . The modification of quinazolines with various substituents can enhance their potency and selectivity towards specific biological targets.
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